molecular formula C5H10N2O3 B12880438 (S)-N,1-dihydroxypyrrolidine-2-carboxamide

(S)-N,1-dihydroxypyrrolidine-2-carboxamide

Cat. No.: B12880438
M. Wt: 146.14 g/mol
InChI Key: YDMHBZWBINJVMR-BYPYZUCNSA-N
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Description

(S)-N,1-dihydroxypyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,1-dihydroxypyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor.

    Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.

    Hydroxylation: Hydroxyl groups are introduced at the 1 and 2 positions of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-N,1-dihydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-N,1-dihydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N,1-dihydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxamide: Lacks the hydroxyl groups present in (S)-N,1-dihydroxypyrrolidine-2-carboxamide.

    Pyrrolidine-2,5-dione: Contains a different functional group at the 5 position.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2 position.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide groups. This combination of features contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(2S)-N,1-dihydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C5H10N2O3/c8-5(6-9)4-2-1-3-7(4)10/h4,9-10H,1-3H2,(H,6,8)/t4-/m0/s1

InChI Key

YDMHBZWBINJVMR-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)O)C(=O)NO

Canonical SMILES

C1CC(N(C1)O)C(=O)NO

Origin of Product

United States

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